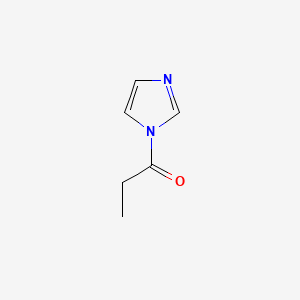

N-Propionylimidazole

Description

Significance of N-Acylimidazoles as Acyl Transfer Reagents

N-Acylimidazoles are recognized as powerful acylating agents, effective even at room temperature, for reactions with alcohols, amines, and unsaturated hydrocarbons. google.com Their significance stems from their ability to facilitate acyl transfer reactions, where an acyl group is transferred from the N-acylimidazole to a nucleophilic substrate. nih.govacs.org Unlike traditional acylating agents like acid chlorides or anhydrides, N-acylimidazoles release imidazole (B134444) as a byproduct, rather than corrosive acids such as hydrochloric or acetic acid. google.com This characteristic makes them particularly valuable for acylating sensitive compounds that might otherwise undergo degradation. google.com

The reactivity of N-acylimidazoles can be tuned by modifying substituents on the imidazole ring or the carbonyl group, and can be enhanced by metal binding to the imidazole moiety. kyoto-u.ac.jp This tunable reactivity and chemical selectivity make them valuable electrophiles in chemical biology research, including the chemical synthesis of peptides and proteins, chemical labeling of native proteins of interest, and structural analysis and functional manipulation of RNAs. kyoto-u.ac.jp

Historical Context of Imidazole Derivatives in Organic Chemistry

Imidazole, a five-membered nitrogen-containing heterocycle, was first synthesized by Heinrich Debus in 1858 through the condensation of glyoxal, formaldehyde, and ammonia. ajrconline.orgmdpi.comwikipedia.orgrjptonline.orgtsijournals.com Initially named glyoxaline, this synthesis, despite yielding relatively low amounts, is still employed for creating C-substituted imidazoles. mdpi.comwikipedia.org However, various imidazole derivatives had been discovered as early as the 1840s. mdpi.comwikipedia.orgrjptonline.org

The imidazole ring is a fundamental structural motif found in numerous natural products, especially alkaloids, and is a key component of important biological building blocks such as histidine and the related hormone histamine. ajrconline.orgwikipedia.orgrjptonline.orgtsijournals.com Its unique electronic properties, including its ability to participate in hydrogen bonding and π-π interactions, enable high-affinity binding to biological targets, contributing to its broad-spectrum pharmacological activities. ajrconline.org Over the decades, imidazole derivatives have gained extensive attention in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties. ajrconline.orgmdpi.comrjptonline.orgtsijournals.com The development of over 1000 imidazole-containing compounds since its introduction into medicine underscores its importance in drug discovery. rjptonline.org

N-Propionylimidazole within the Broader N-Acylimidazole Family

This compound is a specific N-acylimidazole where the acyl group is a propanoyl moiety. nih.gov It is also known by synonyms such as 1-(1-oxopropyl)-1H-imidazole and Propionylimidazolide. nih.govalfa-chemistry.com As a member of the N-acylimidazole family, it shares the general characteristics of these compounds, particularly their utility as acyl transfer reagents. nih.gov Its structure involves a propionyl group directly bonded to one of the nitrogen atoms of the imidazole ring. nih.gov

This compound, alongside other N-acylimidazoles like N-acetylimidazole and N-benzoyl-imidazole, has been utilized in studies investigating the kinetics of cellulose (B213188) acylation. researchgate.netresearchgate.net This highlights its role as a model compound for understanding the reactivity and mechanisms of acyl transfer in various chemical systems.

The physical and chemical properties of this compound are summarized in the table below. nih.govalfa-chemistry.com

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | nih.govalfa-chemistry.com |

| Molecular Weight | 124.14 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | 1-imidazol-1-ylpropan-1-one | nih.govalfa-chemistry.com |

| CAS Number | 4122-52-5 | nih.govalfa-chemistry.com |

| XLogP3 | 0.1 | nih.gov |

| Computed Monoisotopic Mass | 124.063662883 Da | nih.gov |

| Flash Point | 94.5 °C (202.1 °F) | alfa-chemistry.com |

| Boiling Point | 109 °C (228.2 °F) | alfa-chemistry.com |

| Density | 1.1 g/cm³ | alfa-chemistry.com |

Scope and Objectives of Current Research on this compound

Current research involving this compound often focuses on its application in various synthetic methodologies and its behavior in specific reaction environments. For instance, it has been studied in the context of kinetics of cellulose acylation in ionic liquid/molecular solvent mixtures, providing insights into its reactivity as an acylating agent. researchgate.netresearchgate.net

Furthermore, this compound has been explored in the synthesis of chiral ionic liquids and their subsequent application in asymmetric catalysis, such as Friedel–Crafts reactions. researchgate.netrsc.org This indicates its potential as a building block or intermediate in the development of new catalytic systems for enantioselective synthesis, which is crucial for the pharmaceutical industry. researchgate.netrsc.org

Studies also delve into the hydrolysis reactions of this compound derivatives to understand the effect of the leaving group and the mechanisms of hydrolysis under various conditions (hydroxide ion, water, and general-base catalyzed). acs.org This research contributes to a deeper understanding of the stability and reactivity profiles of N-acylimidazoles.

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUORNHWAZSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194150 | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-52-5 | |

| Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxopropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Propionylimidazole and Its Derivatives

Stereoselective Synthesis of Chiral N-Propionylimidazole Derivatives

Catalytic Asymmetric α-Alkylation of 2-Acylimidazoles utilizing N-Ph-2-propionylimidazole

The catalytic asymmetric α-alkylation of simple carboxylic acid derivatives represents a challenging yet crucial transformation in organic synthesis for generating α-chiral carbonyl compounds. A general method has been developed utilizing 2-acylimidazoles as pronucleophiles in a copper(I)-catalyzed system. metabolomicsworkbench.orgchem960.com N-Ph-2-propionylimidazole, a specific 2-acylimidazole derivative, has been effectively employed in this context. metabolomicsworkbench.org

The reaction typically proceeds with a copper(I)-(R)-DTBM-SEGPHOS complex (CID 11194192) as the catalyst, often in the presence of an additive like 2,4,6-trimethylphenol (B147578), which has been shown to enhance reaction yields. metabolomicsworkbench.orgchem960.com Common alkyl electrophiles, including allyl bromides, propargyl bromide, benzyl (B1604629) bromides, and unactivated alkyl sulfonates, have been successfully utilized. metabolomicsworkbench.orgchem960.com

The proposed mechanism involves the precoordination of the 2-acylimidazole to the copper(I) catalyst. This coordination is believed to acidify the α-hydrogens of the 2-acylimidazole, leading to the facile generation of stabilized copper(I) enolates. These enolates then undergo asymmetric alkylation, leading to the formation of α-chiral carbonyl compounds with high enantioselectivity. metabolomicsworkbench.org

Research Findings: Representative α-Alkylation Results

The methodology demonstrates broad functional group tolerance and high enantioselectivity. For instance, the copper-catalyzed asymmetric alkylation of N-Ph-2-propionylimidazole (referred to as 2a in the original research) with various alkyl bromides yielded products with significant enantiomeric excesses (ee). metabolomicsworkbench.org

| Alkyl Electrophile (RBr) | Product Yield (%) | Enantiomeric Excess (ee %) |

| Allyl bromide | 99 | 99 |

| Benzyl bromide | 98 | 98 |

| Propargyl bromide | 94 | 96 |

| Alkyl 2-nitrobenzenesulfonate | 70-94 | 96-99 |

Note: This table is a representation of data and can be made interactive in a digital format.

The synthetic utility of this method has been demonstrated through the asymmetric formal synthesis of complex molecules, such as AZD2716 (CID 129909859), a potent secreted phospholipase A2 inhibitor. metabolomicsworkbench.orgbiostars.orgnih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups or units temporarily incorporated into an organic compound to control the stereochemical outcome of a synthetic reaction. nih.gov The inherent chirality of the auxiliary biases the stereoselectivity of subsequent reactions, and the auxiliary can typically be recovered for reuse. nih.gov This strategy is widely employed in asymmetric synthesis to obtain enantiomerically pure target molecules. nih.gov

This compound derivatives, while not classical chiral auxiliaries themselves, are often used in conjunction with established chiral auxiliaries or as precursors to N-acylated chiral auxiliaries. For example, N-propionyl-1,3-oxazolidine-2-thiones (derived from 1,3-oxazolidine-2-thione, CID 2733223) and N-propionyl-1,3-thiazolidine-2-thiones (derived from 1,3-thiazolidine-2-thione, CID 2723699) have been utilized as chiral auxiliaries in aldol-type reactions. nih.govnih.gov

Specifically, the chlorotitanium enolates of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (derived from (4S)-4-Benzyl-1,3-thiazolidin-2-one, CID 25417901) have been condensed with aryl aldehydes to yield aldol (B89426) adducts with good diastereoselectivity. By altering reaction conditions, it is possible to access both 'Evans syn' and 'non-Evans syn' aldol adducts from the same enantiomer of the chiral auxiliary. The chiral auxiliary in these derivatives can be readily removed by nucleophilic acyl substitution, allowing for the isolation of the desired chiral products.

Diastereoselectivity in Aldol Reactions with N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one

| Aldehyde | Diastereoselectivity (Evans syn : non-Evans syn) |

| Benzaldehyde | 97:3 |

| Substituted Aryl Aldehydes | 73:27 to 97:3 |

Note: This table is a representation of data and can be made interactive in a digital format.

This approach highlights the versatility of N-propionyl derivatives in facilitating stereoselective bond formation through chiral auxiliary control.

Mechanistic Investigations of N Propionylimidazole Reactivity

Hydrolysis Kinetics and Mechanisms of N-Propionylimidazole Derivatives

The hydrolysis of this compound derivatives, like other N-acylimidazoles, is influenced by various factors, including pH, the presence of catalysts, and the steric and electronic properties of substituents. The pH-rate constant profiles for the hydrolysis of N-acylimidazoles often feature broad pH-independent regions, indicating different mechanistic pathways dominate under varying conditions. researchgate.netresearchgate.net

pH-Independent Hydrolysis Mechanisms

In the pH-independent region, the hydrolysis of N-acylimidazoles, including this compound derivatives, is primarily a water-mediated reaction. For N-acylbenzimidazoles, a proposed mechanism involves a concerted nucleophilic attack by water and simultaneous protonation of the leaving group. researchgate.net Notably, N-acyl-4(5)-nitroimidazoles exhibit faster pH-independent hydrolysis rates compared to their unsubstituted counterparts, suggesting that the ease of nucleophilic attack is a more dominant factor than the protonation of the leaving group in these nitro-substituted derivatives. researchgate.net Similarly, N-acyl derivatives of 2,4,5-triphenylimidazole (B1675074) also undergo rapid hydrolysis in water, with reactions remaining pH-independent across a broad range from pH 4 to 9. nih.gov

General Base Catalysis in Hydrolysis

General base catalysis plays a significant role in the hydrolysis of this compound derivatives and related N-acylimidazoles. For instance, the hydrolysis of N-(3,3-dimethylbutyryl)-4(5)-nitroimidazole is subject to general base catalysis by buffer bases, characterized by a Brønsted β coefficient of 0.5 for oxygen anions. researchgate.net This is in contrast to N-acetylimidazole, where acetate (B1210297) ion exhibits strict general base catalysis rather than apparent general acid catalysis. researchgate.net Imidazole (B134444) itself can function as a general base catalyst in the hydrolysis of certain esters, such as phenyl trifluoroacetates. rsc.org Studies on N-benzoyl-4(5)-methylimidazoles highlight that common buffer components like acetate, cacodylate, phosphate, and imidazole can act as bifunctional acid and base catalysts. researchgate.net Specifically, cacodylate buffer has been shown to be a more effective catalyst than acetate buffer in the hydrolysis of N-cyclopropanecarbonylimidazole derivatives.

Nucleophile-Catalyzed Hydrolysis with Imidazole as an Intermediate

Imidazole can participate in hydrolysis reactions not only as a general base but also as a nucleophile. This nucleophilic role is supported by the kinetic and spectral identification of N-(3,3-dimethylbutyryl)imidazole as a slowly hydrolyzing intermediate during the imidazole-catalyzed release of 4-nitroimidazole. researchgate.net N-acylation of imidazoles leads to the formation of reactive azolides, which are highly susceptible to nucleophilic attack. nih.gov In the context of peptide ligation, imidazole's suitable nucleophilicity and good leaving group properties make it an effective promoter. kyoto-u.ac.jp Furthermore, the deacylation of N-acylimidazoles by hydroxylated surfactant micelles under neutral conditions is believed to proceed via acyl transfer from the imidazolyl group to the hydroxy group, indicating a nucleophile-catalyzed mechanism. rsc.org In the acetylation of alcohols catalyzed by N-methylimidazole, the reaction involving acetyl chloride follows a nucleophilic pathway, forming an N-acylated catalyst intermediate that subsequently undergoes general base-catalyzed acyl transfer to the alcohol. nih.gov The general mechanism for nucleophile-catalyzed ester hydrolysis by imidazole involves the imidazole attacking the carbonyl center to form an intermediate, which then reacts with water to yield the corresponding acid and regenerate imidazole. youtube.com

Steric and Electronic Effects of Substituents on Hydrolysis Rates

The rates of hydrolysis of N-acylimidazoles are significantly influenced by both steric and electronic effects of substituents on the acyl group and the imidazole ring. A phenyl substituent at the 2-position of the imidazole ring typically causes a minor rate-retarding effect. researchgate.netnih.gov However, the introduction of bulky groups in the acyl chain can paradoxically lead to rate acceleration. For example, N-(trimethylacetyl)-4,5-diphenylimidazole hydrolyzes considerably faster (10- to 55-fold in OH- and water reactions, respectively, at 15°C) than N-(trimethylacetyl)benzimidazole, even though the pKa of the leaving group is identical. researchgate.netnih.gov This suggests that steric effects can facilitate C-N bond breaking, potentially through a concerted mechanism without a stable tetrahedral intermediate. nih.gov

A notable observation in the series of N-acetylimidazole, this compound, N-isobutyrylimidazole, and N-(trimethylacetyl)imidazole is that increasing steric hindrance in the α-position of the N-acyl chain does not lead to a decrease in neutral hydrolysis rates; instead, the rates increase. This compound, for instance, hydrolyzes 1.4 times faster than N-acetylimidazole under neutral conditions. archive.org This phenomenon suggests that steric distortion can enhance reactivity. archive.org

Electronic effects are also crucial, as demonstrated by the Hammett reaction constant (ρ = +1.85) for substituted N-benzoylimidazoles, which indicates a strong dependence of reactivity on substituents and a nucleophilic addition-elimination pathway for hydrolysis. For example, N-(4-nitrobenzoyl)imidazole hydrolyzes approximately 3000 times faster than N-(4-dimethylaminobenzoyl)imidazole. archive.org The dependence of hydroxide (B78521) ion-catalyzed hydrolysis rates (kOH) on the pKa of the leaving group (βlg = -0.28) is moderate, indicating minimal C-N bond breaking in the transition state for this reaction. researchgate.net

Table 1: Relative Hydrolysis Rates of N-Acylimidazoles (Neutral Hydrolysis) archive.org

| Compound | Relative Hydrolysis Rate (k'/k' for N-acetylimidazole) |

| N-acetylimidazole | 1 |

| This compound | 1.4 |

| N-isobutyrylimidazole | 4.2 |

| N-(trimethylacetyl)imidazole | 11.2 |

Solvent Isotope Effects in Hydrolysis Reactions

Solvent isotope effects (SIE) provide valuable mechanistic insights into hydrolysis reactions. For the pH-independent hydrolysis of N-(trimethylacetyl)imidazole, a normal D2O solvent isotope effect (kH2O/kD2O) of 2.0 has been observed. researchgate.netnih.gov Similarly, pH-independent hydrolysis reactions of N-acylimidazole derivatives of N-acetylphenylalanine and N-acetylvaline are approximately 2-fold slower in D2O compared to H2O, also indicating a normal SIE. researchgate.net A normal SIE (kH/kD > 1) is generally consistent with a dissociative mechanism involving water attack. amazonaws.com In contrast, for N-cyclopropanecarbonylimidazole derivatives, no D2O solvent isotope effect was observed for the pH-independent reaction, suggesting a different mechanistic nuance.

Table 2: Solvent Isotope Effects (kH2O/kD2O) for N-Acylimidazole Hydrolysis

| Compound | kH2O/kD2O | Conditions/Mechanism | Source |

| N-(trimethylacetyl)imidazole | 2.0 | pH-independent reaction | researchgate.netnih.gov |

| N-acetylphenylalanine derivative | 2.0 | pH-independent reactions | researchgate.net |

| N-acetylvaline derivative | 2.0 | pH-independent reactions | researchgate.net |

| N-cyclopropanecarbonylimidazole derivatives | ~1.0 | pH-independent reaction (no observed effect) |

Acyl Transfer Mechanisms

N-Acylimidazoles, including this compound, are widely recognized as effective acyl transfer reagents in organic synthesis. nih.govkyoto-u.ac.jp They are characterized by their moderate reactivity, relatively long half-life, and good solubility in aqueous media, making them versatile electrophiles. kyoto-u.ac.jp

In biological systems, N-acylimidazoles are implicated in the activation processes of various proteins and enzymes. A notable example is the proposed formation of an acylimidazole intermediate during the activation of human complement component C4B. kyoto-u.ac.jp The acyl group can be transferred from the imidazolyl moiety to a hydroxyl group, as observed in the deacylation of N-acylimidazoles by functionalized surfactant micelles under neutral conditions. rsc.org

N,N'-Carbonyldiimidazole (CDI) is a commercially available and widely used acyl imidazole derivative that facilitates the formation of amide and ester bonds under mild conditions. kyoto-u.ac.jp The concept of acyl transfer has also been explored in the reverse direction, from nitrogen to sulfur (N-to-S), to convert stable chiral amides into more reactive thioesters. researchgate.net Twisted N-acylimidazoles, due to their unique structural features that enhance reactivity, are being investigated for their potential as novel acyl transfer reagents. nih.govnih.gov The mechanism of acyl transfer can involve nucleophilic pathways, such as in the N-methylimidazole-catalyzed acetylation of alcohols, where an N-acylated catalyst intermediate is formed before the acyl group is transferred. nih.gov Acyl group transfer can also proceed through elimination-addition mechanisms, as seen in transcarbamoylation reactions involving aminoalkylimidazoles. rsc.org

Role of this compound as an Acylating Agent

This compound (PrIm) is classified within the broader category of N-acylimidazoles, which are well-recognized for their function as acylating agents researchgate.netnih.govnih.govorientjchem.org. These compounds facilitate the transfer of an acyl group (in this case, a propionyl group) to a suitable nucleophile. For instance, this compound has been utilized as an acylating agent in kinetic studies concerning the acylation of microcrystalline cellulose (B213188) (MCC) in mixtures of ionic liquids and molecular solvents researchgate.netorientjchem.org. This application highlights its utility in synthetic chemistry for introducing propionyl moieties.

Transition State Analysis in Acyl Transfer Reactions

Mechanistic investigations into the acyl transfer reactions involving N-acylimidazoles, including derivatives like this compound, often focus on their hydrolysis pathways. Studies on the hydroxide ion-catalyzed hydrolysis of N-acylimidazoles, particularly those substituted in the imidazole group, reveal a moderate dependence of the second-order rate constants (kOH) on the pKa of the leaving group (βlg = -0.28) nih.gov. This observation suggests that there is minimal carbon-nitrogen (C-N) bond breaking in the transition state, indicating that the transition state closely resembles the reactants nih.gov.

Further analysis of these hydrolysis reactions has shown that general base catalysis by buffer bases can occur, as observed in the hydrolysis of N-(3,3-dimethylbutyryl)-4(5)-nitroimidazole, with a Brønsted β coefficient of 0.5 for reactions involving oxygen anions nih.gov. This implies that the ease of nucleophilic attack is a significant factor in the reaction rates, particularly for nitro derivatives where reactions are considerably faster and pH-independent over a range of pH 1 to 6 nih.gov. The mechanism for pH-independent hydrolysis of N-acylbenzimidazoles, which are analogous to N-acylimidazoles, is likely a concerted nucleophilic attack and protonation of the leaving group by water nih.gov.

Computational Chemistry Studies on Reaction Pathways

Computational chemistry, encompassing methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, serves as an invaluable tool for gaining mechanistic insights into chemical reactions by modeling intermediates and transition states rsc.org.

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

DFT calculations are widely employed to provide structural models of reaction intermediates and transition states, and to accurately predict thermodynamic quantities associated with reaction pathways rsc.org. By calculating the energies of various species along a reaction coordinate, DFT can elucidate the most probable reaction mechanisms and identify rate-limiting steps. While specific DFT studies focusing solely on the reaction pathways of this compound were not found in the current literature search, DFT principles are broadly applicable to understanding its acyl transfer mechanism. For instance, DFT could be used to:

Characterize potential tetrahedral intermediates formed during nucleophilic attack on the carbonyl carbon.

Determine the energy profiles for acyl transfer, including activation barriers for different pathways (e.g., concerted vs. stepwise mechanisms).

Investigate the electronic structure changes during bond formation and cleavage.

Explore the influence of solvent effects or substituents on the imidazole ring on the reactivity and stability of intermediates and transition states, drawing parallels from DFT studies on other imidazole derivatives.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations, particularly those utilizing classical force fields, are instrumental in modeling the time-dependent movements of atoms and molecules, providing insights into dynamic processes, molecular interactions, and reaction pathways in complex systems rsc.org. Although direct MD simulations specifically detailing the reaction pathways of this compound were not identified in the search, MD methodologies could be applied to:

Study the solvation dynamics of this compound in various solvents, which can influence its reactivity as an acylating agent.

Investigate the molecular interactions between this compound and different nucleophiles or catalytic species in a dynamic environment.

Explore the conformational changes that this compound might undergo, which could affect its accessibility and reactivity.

Incorporate reactive force fields to simulate the actual bond breaking and formation events during acyl transfer, providing a time-resolved view of the reaction at an atomic level, similar to how MD has been used to study chemical reactions and bond dissociation in other systems. MD simulations can also be combined with quantum mechanical methods (QM/MM) for a more accurate description of the reactive core while treating the environment classically.

Catalytic Applications of N Propionylimidazole in Organic Transformations

Asymmetric Catalysis

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and other fine chemicals. N-Propionylimidazole and its derivatives contribute to this field, particularly through their incorporation into chiral ligands and their direct participation in enantioselective reactions.

Chiral this compound Ligands in Metal-Catalyzed Asymmetric Reactions

Chiral ligands are fundamental to asymmetric catalysis, as they modify the reactivity and selectivity of metal centers to favor the formation of one enantiomeric product over another. While numerous classes of chiral ligands exist, the concept of incorporating imidazole-based structures, including those derived from this compound, into such ligands has been explored. For instance, a "propionylimidazole chiral ionic liquid" has been synthesized and applied in metal-catalyzed asymmetric reactions. This type of compound acts as a chiral recyclable catalyst, showcasing the potential of this compound derivatives in designing efficient and reusable catalytic systems. rsc.orgresearchgate.netnih.govnih.gov

Use as a Chiral Ionic Liquid Catalyst in Friedel-Crafts Reactions

A notable application of this compound derivatives is their use as chiral ionic liquid catalysts in asymmetric Friedel-Crafts reactions. Specifically, a propionylimidazole chiral ionic liquid has been successfully employed in the asymmetric Friedel-Crafts reactions of indole (B1671886) with α,β-unsaturated aldehydes. rsc.orgresearchgate.netresearchgate.net

This catalyst demonstrated significant enantioselectivity and good yields under specific conditions. For example, when triethylamine (B128534) was used as an additive, the reactions achieved yields ranging from 62% to 89% and enantiomeric excesses (ee) from 47% to 88%. rsc.org The catalyst also exhibited promising recyclability, being reused up to seven times while maintaining an enantioselectivity of 86% ee. However, a decrease in product yield to 75% was observed by the fourth cycle, potentially due to the recovery method. rsc.org

Table 1: Performance of Propionylimidazole Chiral Ionic Liquid in Asymmetric Friedel-Crafts Reactions

| Substrate | Additive | Yield (%) | Enantiomeric Excess (ee %) | Recyclability (Cycles) |

| Indole with α,β-unsaturated aldehydes | Triethylamine | 62–89 | 47–88 | Up to 7 |

Enantioselective α-Alkylation of Carbonyl Compounds

This compound derivatives have been successfully utilized as pronucleophiles in the enantioselective α-alkylation of carbonyl compounds. A significant development involves the copper(I)-catalyzed asymmetric α-alkylation of N-Ph-2-propionylimidazole. nih.gov

In this method, a copper(I)-(R)-DTBM-SEGPHOS complex serves as the catalyst, enabling the smooth alkylation of N-Ph-2-propionylimidazole with high enantiomeric excess, reaching up to 98% ee. nih.gov The reaction is versatile, accommodating various alkyl electrophiles, including allyl bromides, benzyl (B1604629) bromides, propargyl bromide, and unactivated alkyl sulfonates. It is characterized by an easy reaction protocol, good functional group tolerance, and high enantioselectivity. nih.gov The addition of 2,4,6-trimethylphenol (B147578) was found to be effective in increasing reaction yields. nih.gov The synthetic utility of this method has been demonstrated through the asymmetric formal synthesis of AZD2716, a potent secreted phospholipase A2 inhibitor. nih.gov

Table 2: Enantioselective α-Alkylation of N-Ph-2-Propionylimidazole

| Catalyst | Pronucleophile | Alkyl Electrophile Type | Enantiomeric Excess (ee %) | Additive |

| Copper(I)-(R)-DTBM-SEGPHOS complex | N-Ph-2-propionylimidazole | Allyl bromides, Benzyl bromides, Propargyl bromide, Unactivated alkyl sulfonates | Up to 98 | 2,4,6-Trimethylphenol |

Role in Peptide Synthesis and Amide Formation

This compound, as an N-acylimidazole, is a reactive acylating agent. nih.gov In organic synthesis, N-acylimidazoles are known to act as activated carboxylic acid derivatives, facilitating the formation of amide bonds. chemrxiv.orglibretexts.orgbachem.com This property makes this compound a valuable reagent for amide formation, a crucial step in peptide synthesis.

Peptide synthesis fundamentally relies on the formation of specific amide bonds between amino acid units. Traditional methods often involve activating the carboxyl group of one amino acid to react with the amino group of another. libretexts.orgbachem.com N-acylimidazoles, like this compound, can serve this activation purpose, acting as intermediates that promote efficient and controlled amide bond formation. While direct detailed research findings on this compound's specific use in iterative peptide synthesis are not extensively documented in the provided snippets, its chemical nature aligns with the requirements for such transformations, particularly in methods that utilize activated esters or similar acylating agents for amide coupling. chemrxiv.orgnih.gov

Biocatalysis and Enzyme-Mimetic Systems

Biocatalysis offers an environmentally friendly approach to chemical synthesis, utilizing enzymes to catalyze reactions with high selectivity. This compound derivatives have been explored within this context, particularly in enzyme-catalyzed hydrolytic resolutions.

Lipase-Catalyzed Hydrolytic Resolution of this compound Derivatives

Lipases, a class of hydrolytic enzymes, are widely recognized for their efficiency and high stereoselectivity in biotransformations, including the resolution of racemates. academie-sciences.fr Research has investigated the hydrolysis of this compound itself, as well as other N-acylimidazoles, under lipase-catalyzed conditions. acs.org

Studies have explored lipase-catalyzed hydrolytic kinetic resolution of various N-acylimidazole derivatives in organic solvents. acs.org This enzymatic approach allows for the selective hydrolysis of one enantiomer from a racemic mixture, leading to the production of enantiomerically enriched compounds. While specific enantiomeric excess (ee) values or yields for the lipase-catalyzed resolution of this compound derivatives were not detailed in the provided search results, the general principle of using lipases for the hydrolytic resolution of N-acylimidazoles is established, highlighting their potential in generating chiral building blocks. researchgate.netmdpi.comd-nb.info

Polymerization Catalysis and Initiators

This compound is a reactive N-acylimidazole compound primarily recognized for its role as an acylating agent in organic synthesis. In the broader context of polymer science, polymerization catalysis and initiation are critical processes that dictate the formation, structure, and properties of polymeric materials. These processes typically involve compounds that can generate active species (radicals, ions, or coordination complexes) to initiate chain growth or facilitate step-growth reactions. Common polymerization initiators include peroxides and azo compounds for radical polymerization fujifilm.comwikipedia.org, Lewis acids and protic acids for cationic polymerization wikipedia.orgmit.edulibretexts.org, and organometallic compounds or strong bases for anionic polymerization uni-bayreuth.deresearchgate.netlibretexts.org. Catalysts like Ziegler-Natta systems are employed for coordination polymerization of olefins wikipedia.org.

Despite its reactivity as an acylating agent, direct and widely reported applications of this compound as a standalone catalyst or initiator for the synthesis of new polymer chains through conventional polymerization mechanisms (such as radical, anionic, cationic, or coordination polymerization) are not prominently documented in the surveyed scientific literature. Its primary reported involvement with polymeric materials tends to be in modification reactions rather than the initiation or catalysis of monomer polymerization.

For instance, this compound has been studied in the context of cellulose (B213188) ester synthesis, where it acts as an acylating agent to introduce propionyl groups onto the cellulose backbone researchgate.net. This process involves the chemical modification of an existing biopolymer rather than initiating the polymerization of monomers to form new polymer chains. Research has focused on calculating reaction rate constants for the acylation of microcrystalline cellulose (MCC) with various acylating agents, including this compound researchgate.net. While acylation can be a crucial step in preparing functionalized monomers or modifying polymer properties, it does not directly align with the role of a polymerization initiator or catalyst in the sense of forming macromolecules from monomers.

The available literature primarily highlights this compound's utility in synthetic organic chemistry for transferring propionyl groups to various substrates, including alcohols, amines, and other nucleophiles, due to the activated nature of the acyl group attached to the imidazole (B134444) ring. However, this characteristic reactivity has not been extensively translated into direct applications as a polymerization catalyst or initiator for vinyl, cyclic, or condensation monomers.

Detailed Research Findings and Data Tables: Based on the current comprehensive literature review, specific detailed research findings or data tables demonstrating this compound's direct catalytic activity or initiating role in polymerization reactions (e.g., monomer conversion rates, molecular weights, polydispersity indices of polymers synthesized using this compound as an initiator or catalyst) are not readily available. The data found relates to its use as an acylating agent for polymer modification, which falls outside the scope of polymerization catalysis and initiation.

Advanced Characterization Techniques for N Propionylimidazole

Spectroscopic Analysis

Spectroscopic methods are fundamental for identifying and confirming the chemical structure of N-Propionylimidazole by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). libretexts.org The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the connectivity and electronic environment of atoms within the molecule. libretexts.org

For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure. While specific experimental chemical shift data for this compound were not directly available in the consulted literature, the expected spectral features can be inferred based on its functional groups:

¹H NMR Spectroscopy: The spectrum would typically exhibit distinct signals for the protons of the propionyl group and the imidazole (B134444) ring.

The methyl protons (CH₃) of the propionyl group would likely appear as a triplet in the aliphatic region (around 0.8-1.5 ppm).

The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group would typically appear as a quartet, shifted downfield due to the electron-withdrawing effect of the carbonyl (around 2.0-2.8 ppm).

The protons on the imidazole ring (C-H) are aromatic and would be expected to resonate further downfield, typically in the range of 6.5-8.5 ppm, with their exact positions and coupling patterns reflecting their specific positions on the ring and any neighboring protons. chemicalbook.com The imidazole ring itself contains three distinct protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. PubChem indicates that ¹³C NMR spectra are available for this compound. nih.gov Expected signals would include:

Carbonyl carbon (C=O) of the propionyl group, typically appearing in the range of 160-180 ppm.

Methylene (CH₂) and methyl (CH₃) carbons of the propionyl chain, appearing in the aliphatic region (around 10-40 ppm).

The carbon atoms of the imidazole ring, which are part of an aromatic system, would resonate in the aromatic region, generally between 110-150 ppm, with distinct signals for each unique carbon. researchgate.netmdpi.com

NMR spectroscopy is crucial for identifying impurities, confirming synthesis, and studying conformational changes in solution.

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. libretexts.org The resulting spectrum provides a unique fingerprint for the compound.

For this compound, key absorption bands would be expected:

Carbonyl Stretch (C=O): A strong absorption band characteristic of the acyl group (C=O) is anticipated, typically in the range of 1650-1750 cm⁻¹. uobabylon.edu.iq This band is particularly important for N-acylimidazoles.

C-H Stretches:

Aliphatic C-H stretching vibrations from the propionyl chain would appear in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C-H stretching vibrations from the imidazole ring would be observed above 3000 cm⁻¹. researchgate.net

C=N and C=C Stretches of Imidazole Ring: The imidazole ring contains C=N and C=C bonds, which would contribute to absorption bands in the 1400-1650 cm⁻¹ region, indicative of aromatic and imine functionalities. uobabylon.edu.iqresearchgate.net

C-N Stretches: Bands related to C-N stretching vibrations, both within the imidazole ring and connecting the propionyl group to the nitrogen, would be present, typically in the 1000-1350 cm⁻¹ range. orgchemboulder.com

The presence and relative intensity of these bands provide strong evidence for the successful formation and purity of this compound.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. slideshare.net

For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol . nih.gov

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak at m/z 124 would be expected, corresponding to the intact this compound molecule.

Fragmentation Pattern: The fragmentation pattern provides structural insights. Common fragmentation pathways for N-acylimidazoles and similar compounds include:

Loss of the propionyl group or parts of it (e.g., loss of CO, C₂H₅, or C₂H₅CO).

Cleavage of the N-C(O) bond, leading to fragments corresponding to the imidazole moiety (m/z 67 for C₃H₃N₂⁺, the imidazole cation) and the propionyl cation (m/z 57 for C₃H₅O⁺).

Further fragmentation of the imidazole ring or the propionyl chain.

Predicted collision cross section (CCS) values for this compound adducts have been reported, such as [M+H]⁺ at m/z 125.07094 with a predicted CCS of 124.7 Ų, and [M+Na]⁺ at m/z 147.05288 with a predicted CCS of 135.9 Ų. researchgate.net

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a valuable tool for identifying compounds and detecting impurities. slideshare.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the electronic transitions within a molecule. technologynetworks.com This technique is particularly useful for compounds containing chromophores, such as conjugated systems or aromatic rings. upi.edu

This compound contains an imidazole ring, which is an aromatic heterocycle and acts as a chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. libretexts.org While specific λmax values for this compound were not directly found, related imidazole derivatives often show absorption peaks in the UV range, typically below 300 nm. shimadzu.comutm.my

The imidazole ring itself would likely contribute to a strong absorption band in the UV region (e.g., 200-250 nm) due to π→π* transitions. upi.edulibretexts.org

The presence of the carbonyl group conjugated with the imidazole ring could influence the absorption characteristics, potentially leading to additional bands or shifts (n→π* transitions for the carbonyl are generally weaker and at longer wavelengths). upi.edulibretexts.org

UV-Vis spectroscopy can be used for quantitative analysis and to detect the presence of conjugated impurities. technologynetworks.comresearchgate.net

Mass Spectrometry (MS)

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. ethz.ch It provides absolute information on bond distances, bond angles, molecular conformations, and intermolecular interactions. ethz.ch

For this compound, if suitable single crystals can be grown, X-ray diffraction would yield crucial structural data:

Molecular Geometry: Confirmation of the planarity of the imidazole ring and the orientation of the propionyl group relative to it.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-N, C=O, C-C within the propionyl chain, and within the imidazole ring) and bond angles, which can reveal electronic effects and steric hindrance.

Crystal Packing: Information on how individual this compound molecules arrange themselves in the solid state, including details of hydrogen bonding or other intermolecular forces.

Chirality: If the molecule were chiral (this compound is not, as it lacks a chiral center), SC-XRD could determine its absolute configuration.

While specific crystallographic data for this compound was not found in the search results, the technique is routinely applied to characterize organic compounds, providing invaluable insights into their solid-state properties. ornl.govgbiosciences.com

Advanced Chromatographic Methods for Purity and Isomeric Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from related impurities or isomers. These techniques leverage differences in physicochemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques for purity analysis. Reversed-phase HPLC (RP-HPLC) is widely used, where separation is based on hydrophobicity. illinois.edu For this compound, RP-HPLC or UHPLC would be employed with appropriate mobile phases (e.g., mixtures of water/acetonitrile or water/methanol with buffers) and stationary phases to achieve optimal separation from synthetic byproducts, starting materials, or degradation products.

Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC, often coupled with MS (GC-MS), could be used for purity assessment and quantification of volatile impurities.

Isomeric Separation: While this compound itself does not possess common structural isomers that would be difficult to separate (e.g., enantiomers), advanced chromatographic methods are crucial for separating closely related compounds or potential positional isomers if they were to exist or be formed during synthesis. Chiral chromatography, for instance, is specifically designed for the separation of enantiomers. nih.gov Two-dimensional liquid chromatography coupled with MS detection (2D-LC-MS) is also a powerful tool for detecting and separating impurities, especially isomers, in complex mixtures.

These chromatographic techniques are essential for quality control, process monitoring, and ensuring the high purity required for research and industrial applications of this compound.

Mechanistic Enzymology and Biochemical Interactions Excluding Dosage/administration

Enzyme Kinetics Studies with N-Propionylimidazole as a Substrate or Inhibitor

Studies on this compound often focus on its chemical reactivity, such as hydrolysis, which can be influenced by pH and the presence of various catalysts. While direct enzymatic hydrolysis with specific enzyme kinetic parameters like Michaelis-Menten constants (Km) or catalytic rates (kcat) for this compound as an enzyme substrate are not widely reported in the provided literature, the compound's general behavior within the N-acylimidazole class offers insights into its potential interactions.

N-Acylimidazoles, including this compound, undergo hydrolysis reactions that exhibit complex pH-rate profiles, typically characterized by contributions from hydronium ion-catalyzed, pH-independent (water reaction), and hydroxide (B78521) ion-catalyzed pathways researchgate.net. The ease of carbon-nitrogen bond breaking in the amide linkage is a key factor in these hydrolysis mechanisms researchgate.net.

In some contexts, this compound has been utilized as an acylating agent in chemical reactions, for instance, in the acylation of cellulose (B213188). In such reactions, third-order rate constants have been determined, indicating its reactivity in transferring the propionyl group researchgate.net. This highlights its capacity to participate in acyl transfer reactions, a process often mediated by enzymes in biological systems.

Michaelis-Menten Kinetics Analysis

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the initial reaction rate and substrate concentration for many enzyme-catalyzed reactions libretexts.orgbiorxiv.orgchem-soc.si. This model postulates the formation of an enzyme-substrate (ES) complex, which then proceeds to form the product and regenerate the free enzyme libretexts.orgbiorxiv.org. Key parameters derived from this model are the maximum reaction velocity (Vmax) and the Michaelis constant (Km) libretexts.orgchem-soc.si.

However, specific Michaelis-Menten kinetics analyses for this compound acting as a substrate for a defined enzyme, providing quantitative Km values, are not detailed in the provided search results. The available information primarily pertains to its chemical hydrolysis kinetics or its use as a chemical reagent, rather than its characterization as an enzymatic substrate within the classical Michaelis-Menten framework.

Determination of Kinetic Parameters (e.g., Km, kcat)

The catalytic constant (kcat), also known as the turnover number, represents the maximum number of substrate molecules converted into product per enzyme active site per unit time when the enzyme is saturated with substrate drughunter.com. The Michaelis constant (Km) is defined as the substrate concentration at which the reaction rate is half of Vmax, serving as an inverse measure of the substrate's affinity for the enzyme libretexts.orgchem-soc.sidrughunter.com. A smaller Km indicates a higher affinity libretexts.org. The ratio kcat/Km is often referred to as the "specificity constant," reflecting the enzyme's efficiency in converting substrate into product when the substrate concentration is low drughunter.com.

While these parameters are crucial for understanding enzyme function, specific Km and kcat values for this compound as an enzyme substrate are not reported in the provided search results. The kinetic data found for this compound primarily relates to its chemical hydrolysis or its role as an acylating agent in non-enzymatic contexts. For example, in the acylation of cellulose using this compound (PrIm) as an acylating agent, a third-order rate constant (k3) was calculated.

Table 1: Chemical Kinetic Parameter for this compound Reactivity

| Reaction Type | Compound | Parameter | Value | Reference |

| Acylation of Cellulose | This compound (PrIm) | k3 (Third-order rate constant) | Calculated | researchgate.net |

Note: Specific numerical values for k3 were "calculated" but not explicitly provided in the snippet researchgate.net.

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

Interactions between small molecules and biological macromolecules like proteins and DNA are fundamental to cellular processes and drug action nih.gov. These interactions involve various non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

While imidazole-containing compounds have been studied for their interactions with proteins and DNA (e.g., imidazole (B134444) terpyridine derived metal complexes interacting with Calf thymus DNA and bovine serum albumin nih.gov, or pyrrole-imidazole polyamides binding to DNA refeyn.com), specific, detailed research findings on the direct interaction of this compound with particular proteins or DNA are not extensively reported in the provided search results.

Binding Assays (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is considered a gold-standard technique for characterizing molecular binding interactions in solution. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka or its inverse, the dissociation constant Kd), enthalpy (ΔH), entropy (ΔS), free energy (ΔG), and stoichiometry (n). This allows for a detailed understanding of the binding affinity and the underlying driving forces.

Other techniques for assessing binding affinity include mass photometry, which measures the mass distribution of molecules and complexes in solution to determine dissociation constants refeyn.com, and affinity chromatography, which can provide information on protein-protein binding partners and relative binding affinity.

However, specific data tables or detailed research findings from binding assays, such as ITC or mass photometry, explicitly characterizing the interaction of this compound with specific biological macromolecules (proteins or DNA), are not present in the provided search results.

Applications in Medicinal Chemistry Research Excluding Dosage/administration

Precursors for Bioactive Compounds

N-Propionylimidazole acts as a valuable precursor in the synthesis of a wide array of bioactive compounds, leveraging its acylating properties and the inherent reactivity of the imidazole (B134444) moiety. researchgate.net

Alpha-chiral carbonyl compounds are critical structural motifs found in numerous natural products and pharmaceutically active molecules. nih.gov The synthesis of these compounds often relies on asymmetric alkylation of enolates, a process that constructs the carbon-carbon bond and establishes the desired stereochemistry in a single step. nih.gov this compound, as a 2-acylimidazole, can serve as a pronucleophile in copper(I)-catalyzed asymmetric α-alkylation reactions. nih.gov

This method allows for the preparation of α-chiral carbonyl compounds with high enantioselectivity. nih.gov For instance, in the presence of a copper(I)-(R)-DTBM-SEGPHOS complex as a catalyst, 2-acylimidazoles (including this compound derivatives) can react with various alkyl electrophiles such as allyl bromides, benzyl (B1604629) bromides, propargyl bromide, and unactivated alkyl sulfonates. nih.gov The preliminary nuclear magnetic resonance (NMR) experiments suggest that 2-acylimidazoles precoordinate to the copper(I) catalyst, which acidifies their α-hydrogens, facilitating the generation of stabilized copper(I) enolates. nih.gov This approach has been successfully applied in the asymmetric formal synthesis of compounds like AZD2716, a potent secreted phospholipase A2 inhibitor. nih.gov

This compound has also been utilized in the biomimetic aromatization strategy for the synthesis of complex natural products. For example, in the total synthesis of fidaxomicin, a glycosylated macrolide antibiotic, freshly prepared propionylimidazole was reacted with a keto dioxinone to yield a diketo dioxinone, which subsequently underwent aromatization to furnish a resorcylate precursor. acs.org

Prodrugs are inactive compounds that undergo a structural change in vivo to release a pharmacologically active drug. nih.govijpcbs.com This strategy is employed to enhance physicochemical properties, improve bioavailability, increase site specificity, or reduce toxicity of active pharmaceutical ingredients. nih.govijpcbs.comcentralasianstudies.orgijpsjournal.com this compound, as an N-acylimidazole, can function as a promoiety in prodrug design. nih.gov

N-acylimidazoles are known to undergo hydrolysis, which can be influenced by factors such as the leaving group and the presence of catalysts. acs.org This hydrolytic activation mechanism is a common pathway for the release of active drugs from carrier-linked prodrugs. ijpcbs.com For instance, the conversion of a prodrug to its active form can occur via enzymatic or chemical reactions. nih.gov In the context of this compound, its acylating ability means it can covalently link to a drug, with the active drug being released upon hydrolytic cleavage, either chemically or enzymatically. ijpcbs.comresearchgate.net This approach is particularly useful for improving the lipophilicity of water-soluble drugs by masking charged groups, thereby enhancing passive membrane permeability. ijpcbs.com

Imidazole derivatives, including those potentially derived from this compound, exhibit a broad spectrum of biological activities, making them attractive candidates in drug discovery. researchgate.netnih.govresearchgate.netjchemrev.comresearchgate.net

Anticancer Activity: Numerous studies have highlighted the anticancer potential of imidazole-based compounds. Derivatives containing specific substituents have shown promising inhibition against human breast cancer cells (MCF7). researchgate.netajol.info For example, polyhydroquinoline derivatives synthesized using heterogeneous catalysts demonstrated excellent anticancer activity, with derivatives containing –H, –CH₃, and –OCH₃ substituents showing superior efficacy compared to 5-fluorouracil (B62378) (5-FU). researchgate.net Imidazole derivatives can exert their anticancer effects by disrupting microbial cell membranes and inhibiting essential enzymes. researchgate.net Some imidazole-based supermolecules show potential as anticancer agents, with the imidazole ring having a remarkable coordination affinity for platinum(II) ions, and their complexes inhibiting tumor growth by interacting with DNA. mdpi.com Certain imidazole derivatives have been investigated for their ability to inhibit breast cancer through in silico approaches, identifying key features governing their anticancer activity. nih.gov

Antidiabetic Activity: Beyond anticancer properties, certain imidazole derivatives have also demonstrated notable antidiabetic activities. researchgate.netresearchgate.netjchemrev.comnih.govresearchgate.net Polyhydroquinoline derivatives, for instance, with –H and –Br substituents, showed superior antidiabetic efficacy compared to acarbose (B1664774). researchgate.net The antidiabetic effects of imidazole derivatives are linked to their capacity to improve insulin (B600854) sensitivity and regulate glucose metabolism. researchgate.net

The versatility of imidazole derivatives in medicinal chemistry is summarized in the following table:

| Therapeutic Area | Examples of Activities/Mechanisms (Imidazole Derivatives) | Relevant Cell Lines/Comparisons |

| Anticancer | Inhibition of human breast cancer cells (MCF7) researchgate.netajol.info, disruption of microbial cell membranes, enzyme inhibition researchgate.net, DNA interaction (Pt(II) complexes) mdpi.com | MCF7, DLD-1 (colorectal) mdpi.com, HT-29 (human colon cancer), HeLa (human cervical cancer) ajol.info |

| Antidiabetic | Improved insulin sensitivity, glucose metabolism control researchgate.net | Compared to acarbose researchgate.net |

| Other | Antibacterial, antifungal, anti-inflammatory, antiparasitic, antiviral, antihypertensive, ion receptors, imaging agents, pathologic probes researchgate.netjchemrev.comnih.govresearchgate.netsioc-journal.cn | - |

Prodrug Design and Mechanisms of Activation

Imidazole-Based Supramolecular Complexes for Medicinal Applications

Imidazole, as an electron-rich five-membered aromatic aza-heterocycle, is a crucial functional fragment present in numerous biomolecules and medicinal drugs. mdpi.comnih.gov Its unique structure allows it to readily bind with various inorganic or organic ions and molecules through noncovalent interactions, forming supramolecular complexes with broad medicinal potential. mdpi.comnih.govresearchgate.netsioc-journal.cn

Metal-Organic Frameworks (MOFs) are a class of coordination polymers characterized by infinite networks of metal centers or inorganic clusters bridged by organic linkers through metal-ligand coordination bonds. nih.govkyoto-u.ac.jp Imidazole and its derivatives are frequently employed as organic ligands in the construction of MOFs due to their versatile coordination modes and ability to form robust structures. fau.demdpi.comresearchgate.net

The development of MOFs owes much to coordination chemistry, with their history tracing back to the development of coordination polymers. nih.gov Imidazole-based ligands offer significant potential for fine control over the coordination architectures of MOFs, especially given their multiple potential donor atoms (e.g., nitrogen atoms of the imidazole ring and oxygen atoms from carboxylate groups if present). researchgate.net For instance, 4,5-imidazoledicarboxylic acid, with its six potential donor atoms, has been extensively studied for its coordination potential in MOFs, forming various coordination modes and structures. researchgate.net

Research in this area includes the synthesis of novel metal-based anticancer agents derived from imidazole-based ligands, where copper(II), manganese(II), and platinum(II) complexes bearing bis(imidazolyl) ligands have been synthesized and evaluated for cytotoxicity. fau.de Such studies reveal the potential of aryl-substituted imidazole ligands as valuable building blocks for metal-based cytostatics. fau.de

Imidazole-based supramolecular complexes, including MOFs, are being explored for their utility in functional delivery systems, particularly for drug delivery. mdpi.com The inherent porosity and tunable structures of MOFs make them excellent candidates for encapsulating and releasing therapeutic agents in a controlled manner. kyoto-u.ac.jp

The ability of imidazole-based compounds to form supramolecular complexes through noncovalent interactions is crucial for their application in delivery systems. mdpi.comnih.gov These complexes can be designed to improve drug transport and pharmacokinetics, selectively target specific tissues or cells, and potentially reduce toxicity. centralasianstudies.org While the direct involvement of this compound in MOF-based drug delivery systems is a developing area, the broader field of imidazole-based MOFs demonstrates significant promise. For example, the use of ultrathin 2D metal-organic framework nanosheets (2D MONs) as supports for incorporating chiral catalysts represents a promising avenue in asymmetric catalysis, which could be extended to drug delivery applications. researchgate.net The impetus for forming vesicles, which can act as efficient drug delivery systems, also highlights the potential of ionic surfactants and drug-surfactant systems, where imidazole-based compounds could play a role. researchgate.net

Industrial and Materials Science Research Applications Excluding Basic Identification Data

Use as Acylating Agents in Polymer Chemistry

N-Propionylimidazole (PrIm) serves as a significant acylating agent in polymer chemistry, facilitating the modification of various polymeric substrates. Its reactivity is particularly notable in the context of homogeneous reaction conditions, where it enables precise control over the acylation process. The compound is often employed in mixtures involving ionic liquids and molecular solvents, which provide a suitable environment for these reactions to occur efficiently fishersci.firesearchgate.netfishersci.co.uk.

Research indicates that in imidazole-catalyzed acylation reactions, N-acylimidazole derivatives, including this compound, act as the active acylating species. This mechanism involves the intermediate formation of the N-acylimidazole, which then reacts with the polymer to yield the desired ester derivative and regenerate the imidazole (B134444) catalyst wikipedia.org.

Precursors for Specialty Chemicals and Materials

This compound and its derivatives play a role as precursors in the synthesis of various specialty chemicals, particularly in the field of catalysis and chiral synthesis. For instance, it is involved in the synthesis of propionylimidazole chiral ionic liquids, which are subsequently applied in asymmetric Friedel–Crafts reactions and other asymmetric catalysis processes uni.lufishersci.ca. This highlights its utility as a foundational building block for complex catalytic systems.

Moreover, N-Ph-2-propionylimidazole, a related derivative, has been employed in copper-catalyzed asymmetric α-alkylation reactions. This method enables the efficient production of chiral acids, which are valuable intermediates in the synthesis of pharmaceutical compounds, such as AZD2716 nih.gov. The ability to synthesize chiral building blocks underscores the importance of this compound in the development of advanced chemical entities. Specialty chemical manufacturers often provide chemical building blocks for the production of polymers used in coatings, paints, sealants, adhesives, and inks, as well as ligands for polymer manufacturing and small molecule pharmaceutical production, categories into which this compound's applications fit fishersci.ch.

Advanced Functional Materials Development

The chemical versatility of this compound contributes indirectly and directly to the development of advanced functional materials. Its role in synthesizing chiral ionic liquids and catalysts is pertinent, as these catalysts are often integrated into or used in the creation of functional materials. For example, the development of heterogeneous catalytic porous functional materials at the molecular level is an area where such chiral entities are advantageous uni.lunih.gov.

The broader field of responsive polymers, which incorporate labile bonds to react to environmental stimuli like pH changes, represents another potential area where the acylation capabilities of this compound could be leveraged nih.gov. While not explicitly detailed in the provided search results, its capacity to form various derivatives suggests avenues for creating such smart materials. Additionally, the broader family of ionic liquids, some of which are derived from imidazole, are being explored as environmentally friendly alternatives to volatile organic solvents in the paint industry, serving as low-viscosity, high-efficiency components in advanced functional coatings fishersci.fifishersci.co.uk.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in N-Propionylimidazole Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize various facets of chemical research, including the study and application of compounds like this compound mdpi.comresearchgate.netnih.gov. In the context of this compound, AI and ML could be leveraged to predict its reactivity profiles with various nucleophiles and electrophiles, optimizing reaction conditions for desired transformations researchgate.net. For instance, ML algorithms can analyze large datasets of N-acylimidazole reactions to predict yields, select optimal catalysts, and identify suitable solvents, thereby accelerating the discovery of novel synthetic pathways involving this compound mdpi.comcam.ac.uk.

High-Throughput Screening in Catalysis and Medicinal Chemistry

High-throughput screening (HTS) offers a powerful methodology to rapidly explore the potential of this compound in catalysis and medicinal chemistry nih.govsigmaaldrich.com. In catalysis, HTS can be employed to identify novel catalytic systems that enhance the efficiency or selectivity of reactions involving this compound as a reagent or intermediate. This could involve screening vast libraries of catalysts (e.g., transition metal complexes, organocatalysts, or enzymes) under diverse reaction conditions to pinpoint optimal parameters for this compound-mediated acylations or other transformations nih.govmpg.de.

In medicinal chemistry, this compound, as an N-acylimidazole, could serve as a scaffold or a reactive intermediate for the synthesis of diverse small molecules. HTS could be utilized to screen libraries of compounds synthesized using this compound to identify those with desired biological activities against various therapeutic targets researchgate.net. This would enable rapid identification of lead compounds, followed by iterative cycles of synthesis and screening to optimize their potency, selectivity, and pharmacokinetic properties. The ability to quickly synthesize and test numerous derivatives would significantly accelerate the drug discovery pipeline.

Sustainable Synthesis and Green Chemistry Innovations

The development of sustainable synthetic routes for this compound and its derivatives is a critical area for future research, aligning with the principles of green chemistry ijnc.irijnc.ir. Current synthetic methods might involve the use of hazardous solvents or generate significant waste. Future efforts could focus on developing solvent-free reactions, utilizing benign solvents (e.g., water, supercritical CO2, or ionic liquids), or employing solid-state synthesis techniques to minimize environmental impact researchgate.netrsc.org.

Exploration of Novel Reactivity and Mechanistic Pathways

Despite its established role as an acylating agent, there remains significant scope for exploring novel reactivity and mechanistic pathways involving this compound. Research could delve into its participation in unconventional reaction types beyond simple acylation, such as cascade reactions, multicomponent reactions, or rearrangements acs.org. Investigating its behavior under extreme conditions (e.g., high pressure, microwave irradiation, or flow chemistry) could uncover unprecedented transformations and access new chemical space.

Detailed mechanistic studies, employing advanced spectroscopic techniques and computational chemistry, would be crucial to fully understand the intricacies of this compound's reactions. This includes elucidating transition states, identifying transient intermediates, and quantifying kinetic and thermodynamic parameters. Such in-depth mechanistic insights could pave the way for rational design of new catalysts and more efficient synthetic strategies, expanding the synthetic utility of this compound.

Advanced Biomedical Research Applications beyond Initial Findings

Beyond its foundational chemical applications, this compound holds potential for advanced biomedical research applications. Given its reactive nature as an acylating agent, it could be explored as a tool for targeted modification of biomolecules, such as proteins or nucleic acids, for diagnostic or therapeutic purposes researchgate.net. For instance, this compound could be incorporated into prodrug strategies, where the propionyl group is cleaved in situ to release an active pharmaceutical ingredient, offering controlled drug release mechanisms.

Further research could investigate its utility in developing novel imaging agents or biosensors, where the propionyl group could serve as a handle for attaching fluorescent tags or other reporter molecules. The exploration of this compound in materials science for biomedical applications, such as creating biocompatible polymers or hydrogels with tunable degradation rates, also represents a promising avenue. These advanced applications would require interdisciplinary collaboration, combining expertise in synthetic chemistry, biochemistry, materials science, and pharmacology.

Q & A

Q. What are the optimal experimental conditions for synthesizing cellulose mixed esters using N-propionylimidazole (PrIm) as an acylating agent?

Methodological Answer: this compound is highly reactive in ionic liquid (IL) solvent systems. Evidence suggests using ILs like 1-allyl-3-methylimidazolium chloride (AlMeImCl) with co-solvents (e.g., DMAc or DMSO) to dissolve cellulose and facilitate acylation. The molar ratio of PrIm to cellulose hydroxyl groups should be optimized (e.g., 2:1) to achieve target degrees of substitution (DS). Reaction progress can be monitored via conductivity measurements to track acylating agent consumption, complemented by ¹H NMR to calculate partial DS values (e.g., DPropionate) .

Q. How can researchers characterize the degree of substitution (DS) in this compound-modified cellulose derivatives?

Methodological Answer: Quantitative ¹H NMR spectroscopy is the gold standard for DS determination. Dissolve the modified cellulose in deuterated solvents (e.g., DMSO-d6) and integrate peaks corresponding to propionyl groups (δ ~1.0–1.2 ppm for CH3) versus cellulose backbone signals. Cross-validate results with FT-IR (C=O stretch at ~1730 cm⁻¹) and conductometric titration to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: PrIm is moisture-sensitive and reacts exothermically with water. Use anhydrous conditions under inert gas (N2 or Ar). Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory. Store PrIm in airtight containers at ≤4°C. Spills should be neutralized with dry sand and disposed of as hazardous waste. Refer to safety data sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How do kinetic parameters of this compound-mediated acylation vary with solvent polarity and temperature?

Methodological Answer: The third-order rate constant (k3) for PrIm decreases in polar aprotic solvents due to reduced nucleophilicity of cellulose hydroxyl groups. For example, in AlMeImCl/DMSO mixtures, k3,Propionate is ~20% lower than in AlMeImCl/DMAc. Activation parameters (ΔH‡ and ΔS‡) derived from Arrhenius plots reveal enthalpy-driven reactivity (ΔH‡ ≈ 45 kJ/mol) and negative entropy changes (ΔS‡ ≈ -120 J/mol·K), indicating a highly ordered transition state. Use temperature-controlled reactors (25–80°C) and kinetic modeling to validate these trends .

Q. How should researchers address contradictory data between theoretical and observed DS values in PrIm reactions?

Methodological Answer: Discrepancies often arise from incomplete dissolution of cellulose or side reactions (e.g., hydrolysis of PrIm). Troubleshoot by:

- Validating solvent purity (Karl Fischer titration for water content).

- Repeating experiments with shorter reaction times to minimize degradation.

- Cross-checking DS via multiple techniques (NMR, conductometry, and elemental analysis).

- Applying statistical tools (e.g., ANOVA) to identify outliers and refine reaction conditions .

Q. What experimental designs are suitable for studying competitive acylation between PrIm and other acylating agents?

Methodological Answer: Use a factorial design to test variables like molar ratios (PrIm:AcIm = 1:1 to 3:1), solvent systems, and temperatures. Monitor competitive kinetics via time-resolved conductivity measurements. The ratio of rate constants (k3,Propionate/k3,Acetate) correlates linearly with DS ratios (DPropionate/DAcetate), enabling predictive modeling. Confirm results with 2D NMR (e.g., HSQC for regioselectivity analysis) .

Q. How can researchers ensure reproducibility in PrIm-based acylation studies?

Methodological Answer:

- Standardize cellulose source (e.g., Avicel PH-101) and pretreatment (ball-milling for 2 hours).

- Document IL synthesis (e.g., AlMeImCl purity via ¹H NMR, δ 7.4–7.6 ppm for imidazolium protons).

- Adhere to NIH guidelines for reporting experimental conditions, including reaction vessel geometry and stirring rates (≥500 rpm) to ensure homogeneity .

Data Contradiction and Validation Strategies

Q. What statistical methods are recommended for analyzing variability in DS measurements?

Methodological Answer:

Q. How to resolve discrepancies between predicted and actual reactivity of PrIm in mixed acylating systems?

Methodological Answer: Re-evaluate assumptions in kinetic models (e.g., pseudo-first-order conditions). Use stopped-flow IR to capture intermediate species and DFT calculations to map reaction pathways. Collaborate with computational chemists to refine transition state models .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are applicable to PrIm research question formulation?

Methodological Answer:

- PICO : Define Population (cellulose type), Intervention (PrIm acylation), Comparison (alternative acylating agents), Outcome (DS, solubility).

- FINER : Ensure questions are Feasible (lab resources), Interesting (novel solvent effects), Novel (kinetic insights), Ethical (waste disposal compliance), Relevant (biomaterials applications) .

Retrosynthesis Analysis